2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: is an organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure, have been found to inhibit the activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to significant behavioral changes and body movement impairment .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . For instance, pyrazoline derivatives have been found to influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been found to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structures and functional groups present in the compound .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Bromination of 1-methylpyrazole: The starting material, 1-methylpyrazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to obtain 4-bromo-1-methylpyrazole.
Carboxylation: The brominated product is then subjected to carboxylation using a suitable carboxylating agent such as carbon dioxide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically performed under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Reduction Reactions: The compound can be reduced to form corresponding alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); reaction temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; reaction temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; reaction temperatures ranging from room temperature to reflux.
Major Products
Substitution: Azido, cyano, or amino derivatives of this compound.
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Corresponding alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A similar compound lacking the acetic acid group.
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetic acid: A similar compound with a chlorine atom instead of a bromine atom.
2-(4-Bromo-1H-pyrazol-5-yl)acetic acid: A similar compound lacking the methyl group.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound with diverse applications in scientific research.
Properties
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNLRCCADIMTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310379-31-7 |
Source
|
Record name | 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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